[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallysomycin S6a copper complex is a derivative of the tallysomycin family, which belongs to the bleomycin group of antitumor antibiotics. These compounds are known for their potent antitumor and antimicrobial activities. Tallysomycin S6a copper complex is particularly notable for its enhanced stability and efficacy due to the incorporation of copper ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin S6a copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions. The fermentation process includes the addition of specific diamines to the medium, resulting in the formation of various tallysomycin derivatives . The copper complex is then formed by reacting the tallysomycin derivative with a copper chloride solution, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of tallysomycin S6a copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate the tallysomycin derivatives, which are then reacted with copper ions to form the desired complex. The final product is purified and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: Tallysomycin S6a copper complex undergoes several types of chemical reactions, including:
Reduction: The complex can be reduced under specific conditions, altering its chemical structure and activity.
Substitution: The complex can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.
Substitution: Various ligands such as ethylenediamine or other amines can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified tallysomycin derivatives with altered biological activities .
Scientific Research Applications
Tallysomycin S6a copper complex has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its antitumor activity, particularly in targeting cancer cells.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of tallysomycin S6a copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ions. These ROS cause oxidative damage to cellular components, leading to cell death. The complex also interacts with DNA, causing strand breaks and inhibiting replication . The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Copper Complexes: Various copper complexes with antimicrobial and antitumor activities, such as glyoxal-bis (N4-methylthiosemicarbazone) (GTSM) copper complex.
Uniqueness: Tallysomycin S6a copper complex is unique due to its specific incorporation of copper ions, which enhances its stability and efficacy compared to other tallysomycin derivatives and copper complexes .
Properties
CAS No. |
77368-64-0 |
---|---|
Molecular Formula |
C66H105N21O28S2 |
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C66H105N21O28S2/c1-23-40(84-55(86-53(23)71)29(14-36(69)93)78-16-28(68)54(72)103)57(105)85-42(50(30-17-75-22-79-30)112-65-52(46(99)43(96)34(18-89)111-65)113-64-48(101)51(114-66(73)108)44(97)35(19-90)110-64)59(107)80-24(2)33(92)15-38(95)83-41(25(3)91)58(106)87-60(115-63-47(100)45(98)39(70)26(4)109-63)49(102)62-82-32(21-117-62)61-81-31(20-116-61)56(104)77-9-5-7-27(67)13-37(94)76-10-6-8-74-11-12-88/h17,20-22,24-29,33-35,39,41-52,60,63-65,74,78,88-92,96-102H,5-16,18-19,67-68,70H2,1-4H3,(H2,69,93)(H2,72,103)(H2,73,108)(H,75,79)(H,76,94)(H,77,104)(H,80,107)(H,83,95)(H,85,105)(H,87,106)(H2,71,84,86) |
InChI Key |
QCXCCDYJPYDVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCO)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.